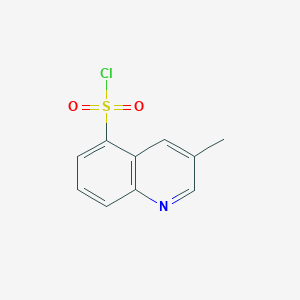

3-Methylquinoline-5-sulfonyl chloride

Description

Properties

IUPAC Name |

3-methylquinoline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-7-5-8-9(12-6-7)3-2-4-10(8)15(11,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAMTFRQJZCNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2S(=O)(=O)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90759333 | |

| Record name | 3-Methylquinoline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90759333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94975-84-5 | |

| Record name | 3-Methylquinoline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90759333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of 3-Methylquinoline-5-sulfonyl chloride typically involves the sulfonation of 3-methylquinoline. One common method includes the reaction of 3-methylquinoline with chlorosulfonic acid, followed by the addition of thionyl chloride to introduce the sulfonyl chloride group . The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

3-Methylquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different quinoline derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Synthesis of Pharmacologically Active Compounds : 3-Methylquinoline-5-sulfonyl chloride is utilized as an intermediate in the development of various drugs. Its derivatives have shown potential in treating diseases such as cancer and bacterial infections.

-

Biological Studies

- Enzyme Inhibition : The compound is employed in studies focusing on enzyme inhibitors and receptor modulators. Its ability to form covalent bonds with nucleophilic sites on proteins leads to the inhibition of enzyme activity or modulation of receptor function.

- Anticancer Activity : Research indicates that derivatives of 3-methylquinoline exhibit significant cytotoxic effects against cancer cell lines. For example, it has demonstrated effectiveness against melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines, with IC50 values below 50 µM .

-

Industrial Applications

- Production of Dyes and Pigments : The compound is also used in the synthesis of dyes and other industrial chemicals due to its unique chemical properties.

Case Studies

- Anticancer Research : A study highlighted the efficacy of this compound derivatives against various cancer cell lines. The compound demonstrated significant modulation of gene expression related to cell cycle regulation and apoptosis, indicating its potential as a therapeutic agent against cancer.

- Enzyme Inhibition Studies : In biological studies, the compound has been shown to inhibit specific enzymes involved in disease pathways. This ability to modulate enzyme activity makes it a candidate for further research into therapeutic applications for conditions such as cancer and bacterial infections .

Mechanism of Action

The mechanism of action of 3-Methylquinoline-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

8-Hydroxyquinoline-5-sulfonyl Chloride

- Structure: Quinoline backbone with a hydroxy group at position 8 and sulfonyl chloride at position 5.

- Synthesis: Prepared via reaction of 8-hydroxyquinoline (8-HQ) with chlorosulfonic acid at room temperature .

- Reactivity : Reacts with acetylenic amines to form sulfonamides (e.g., 3a–f) under mild conditions (anhydrous acetonitrile, room temperature) .

- Applications : Used to synthesize derivatives with anticancer and antibacterial activities .

8-Methoxyquinoline-5-sulfonyl Chloride

- Structure : Methoxy group at position 8 and sulfonyl chloride at position 5.

- Synthesis: Derived from 8-methoxyquinoline via sulfonation with chlorosulfonic acid .

- Reactivity : Demonstrates higher yields (>90%) in sulfonamide formation compared to hydroxy analogs due to reduced steric hindrance and electron-donating methoxy group .

- Applications: Similar to 3-methylquinoline-5-sulfonyl chloride but with altered pharmacokinetics from methoxy substitution.

4-Methylisoquinoline-5-sulfonyl Chloride Hydrochloride

- Structure: Isoquinoline backbone (benzene fused to pyridine at C1–C2) with methyl at position 4 and sulfonyl chloride at position 5, in hydrochloride salt form.

- Molecular Formula: C₁₀H₈ClNO₂S·HCl (Molar Mass: 278.16 g/mol) .

- Key Difference: Isoquinoline’s fused ring system alters electronic properties and steric effects compared to quinoline derivatives. The hydrochloride salt enhances solubility in polar solvents.

Reactivity and Functionalization Trends

- Electron Effects: Methyl groups (e.g., in this compound) act as electron donors, increasing electron density at the sulfonyl chloride site and enhancing electrophilicity. Methoxy groups (8-OCH₃) further amplify this effect, improving reaction rates .

- Steric Effects : Bulky substituents (e.g., 8-OH) may hinder nucleophilic attacks on the sulfonyl chloride, reducing yields compared to methyl or methoxy derivatives .

- Salt Forms: Hydrochloride salts (e.g., 4-methylisoquinoline derivative) improve solubility in aqueous systems, critical for biological assays .

Biological Activity

3-Methylquinoline-5-sulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its quinoline structure, which is a bicyclic compound containing a nitrogen atom in the aromatic ring. The sulfonyl chloride functional group enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmaceutical agents.

- Chemical Formula : C10H9ClN2O2S

- CAS Number : 94975-84-5

Biological Activity Overview

Research indicates that derivatives of 3-methylquinoline, including this compound, exhibit a range of biological activities, including anticancer, antibacterial, and enzyme inhibition properties. These activities are primarily attributed to their ability to interact with biological targets at the molecular level.

Anticancer Activity

Several studies have investigated the anticancer potential of quinoline derivatives. For instance, a study highlighted that compounds derived from quinoline exhibited significant cytotoxic effects against various cancer cell lines:

The compound demonstrated an ability to modulate gene expression related to cell cycle regulation and apoptosis, indicating its potential as a therapeutic agent against cancer.

Antibacterial Activity

Quinoline derivatives have also been evaluated for their antibacterial properties. Research shows that compounds similar to this compound possess activity against both standard strains and multidrug-resistant bacteria:

These findings suggest that this compound could be a candidate for developing new antibacterial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic residues in target enzymes, leading to inhibition.

- Gene Expression Modulation : Compounds have been shown to alter the expression levels of key regulatory genes involved in cell proliferation and apoptosis.

- Chelation Properties : Some quinolines exhibit chelating properties that can interfere with metal-dependent biological processes.

Case Studies

- Cancer Cell Line Studies :

- Antibacterial Efficacy :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methylquinoline-5-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonation of 3-methylquinoline using chlorosulfonic acid under controlled anhydrous conditions. Key variables include temperature (room temperature to 60°C), stoichiometry (excess chlorosulfonic acid to ensure complete conversion), and reaction time (2–6 hours). Post-synthesis purification involves solvent extraction (e.g., dichloromethane) and recrystallization. Yield optimization requires careful moisture exclusion due to the hygroscopic nature of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies substituent positions on the quinoline ring (e.g., methyl group at position 3, sulfonyl chloride at position 5) through chemical shifts and coupling patterns.

- FT-IR : Confirms sulfonyl chloride functionality via S=O stretching vibrations (1350–1370 cm⁻¹ and 1150–1170 cm⁻¹).

- Mass Spectrometry (ESI-TOF) : Validates molecular weight (241.7 g/mol) and detects potential byproducts (e.g., hydrolysis products) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Stability assays recommend storage in anhydrous solvents (e.g., acetonitrile) at –20°C under inert gas (argon/nitrogen). Degradation can be monitored via HPLC (C18 column, acetonitrile/water gradient) to detect sulfonic acid byproducts. Shelf life extends to 6–12 months with proper desiccation .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during nucleophilic substitutions with this compound?

- Methodological Answer :

- Base Selection : Triethylamine (TEA) or DMAP effectively scavenges HCl, minimizing acid-catalyzed decomposition.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity while suppressing hydrolysis.

- Temperature Control : Reactions performed at 0–5°C reduce thermal degradation. Kinetic studies (e.g., in situ IR) help identify optimal conditions .

Q. How can researchers address contradictions in biological activity data when modifying the sulfonyl group?

- Methodological Answer :

- SAR Studies : Systematically vary substituents (e.g., alkyl, aryl) on the sulfonamide product and correlate with bioactivity (e.g., enzyme inhibition assays).

- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., charge distribution at the sulfonyl group) to rationalize activity trends.

- Meta-Analysis : Cross-reference datasets from diverse biological assays (e.g., antibacterial vs. anticancer screens) to identify context-dependent activity .

Q. What role does this compound play in developing fluorescent probes for cellular imaging?

- Methodological Answer : The sulfonyl chloride serves as a bioconjugation handle for attaching fluorophores (e.g., dansyl, BODIPY) to biomolecules. Key steps:

- pH Control : Reactions at pH 7.5–8.5 (buffered with NaHCO₃) balance reactivity and protein stability.

- Purification : Size-exclusion chromatography removes unreacted dye.

- Validation : Confocal microscopy confirms probe localization (e.g., lysosomal targeting via sulfonamide endocytosis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.